molecular formula C15H18N2O4 B11699652 2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione

2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione

Cat. No.: B11699652
M. Wt: 290.31 g/mol
InChI Key: KRPPDJHRNRJDAE-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring and an isoindole-1,3-dione moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione derivatives with morpholine and appropriate alkylating agents. One common method includes the following steps:

    Starting Materials: Isoindole-1,3-dione, morpholine, and an alkylating agent such as 3-chloropropanol.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions.

    Procedure: Isoindole-1,3-dione is first reacted with morpholine to form an intermediate. This intermediate is then alkylated with 3-chloropropanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The isoindole-1,3-dione moiety can be reduced to form isoindoline derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of isoindoline derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione is unique due to its combination of a morpholine ring and an isoindole-1,3-dione moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

2-(2-hydroxy-3-morpholin-4-ylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C15H18N2O4/c18-11(9-16-5-7-21-8-6-16)10-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-4,11,18H,5-10H2

InChI Key

KRPPDJHRNRJDAE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CN2C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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